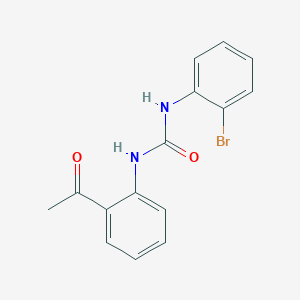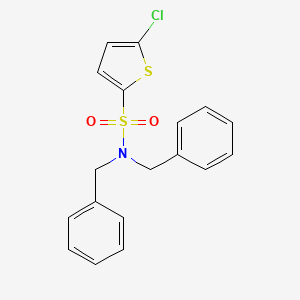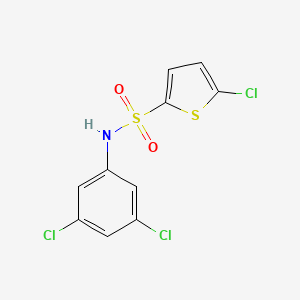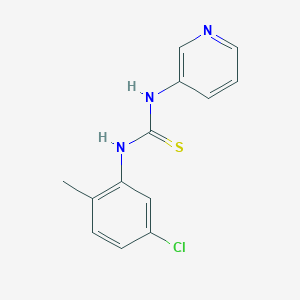
4-methoxy-N-(1-phenylpropyl)benzenesulfonamide
Descripción general
Descripción
4-methoxy-N-(1-phenylpropyl)benzenesulfonamide, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPB belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 4-methoxy-N-(1-phenylpropyl)benzenesulfonamide is not fully understood. However, it has been proposed that 4-methoxy-N-(1-phenylpropyl)benzenesulfonamide exerts its biological effects by inhibiting various enzymes and signaling pathways. For instance, 4-methoxy-N-(1-phenylpropyl)benzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. 4-methoxy-N-(1-phenylpropyl)benzenesulfonamide has also been found to modulate the activity of various kinases such as protein kinase C (PKC) and extracellular signal-regulated kinase (ERK).
Biochemical and Physiological Effects:
4-methoxy-N-(1-phenylpropyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-methoxy-N-(1-phenylpropyl)benzenesulfonamide has been found to induce cell cycle arrest at the G1 phase and promote apoptosis by activating caspase-3 and caspase-9. 4-methoxy-N-(1-phenylpropyl)benzenesulfonamide has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). In models of inflammation, 4-methoxy-N-(1-phenylpropyl)benzenesulfonamide has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, 4-methoxy-N-(1-phenylpropyl)benzenesulfonamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N-(1-phenylpropyl)benzenesulfonamide has several advantages for lab experiments. It is a stable and well-characterized compound that can be easily synthesized and purified. Moreover, 4-methoxy-N-(1-phenylpropyl)benzenesulfonamide has been extensively studied for its biological activities, which makes it a suitable candidate for further investigation. However, there are also some limitations associated with the use of 4-methoxy-N-(1-phenylpropyl)benzenesulfonamide in lab experiments. For instance, the exact mechanism of action of 4-methoxy-N-(1-phenylpropyl)benzenesulfonamide is not fully understood, which makes it challenging to interpret the results of experiments. Moreover, the biological effects of 4-methoxy-N-(1-phenylpropyl)benzenesulfonamide may vary depending on the cell type and experimental conditions, which requires careful optimization of the experimental design.
Direcciones Futuras
There are several future directions for the research on 4-methoxy-N-(1-phenylpropyl)benzenesulfonamide. One possible direction is to investigate the potential of 4-methoxy-N-(1-phenylpropyl)benzenesulfonamide as a therapeutic agent for cancer and other diseases. This could involve further studies on the mechanism of action of 4-methoxy-N-(1-phenylpropyl)benzenesulfonamide and its effects on different cell types and disease models. Another direction is to explore the structure-activity relationship of 4-methoxy-N-(1-phenylpropyl)benzenesulfonamide and its analogs to identify more potent and selective compounds. Moreover, the development of new methods for the synthesis and purification of 4-methoxy-N-(1-phenylpropyl)benzenesulfonamide could facilitate its use in large-scale experiments and clinical trials. Overall, the research on 4-methoxy-N-(1-phenylpropyl)benzenesulfonamide has the potential to contribute to the development of new therapies for various diseases and to advance our understanding of the biological processes involved.
Aplicaciones Científicas De Investigación
4-methoxy-N-(1-phenylpropyl)benzenesulfonamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-methoxy-N-(1-phenylpropyl)benzenesulfonamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 4-methoxy-N-(1-phenylpropyl)benzenesulfonamide has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Moreover, 4-methoxy-N-(1-phenylpropyl)benzenesulfonamide has been investigated for its neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
4-methoxy-N-(1-phenylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-3-16(13-7-5-4-6-8-13)17-21(18,19)15-11-9-14(20-2)10-12-15/h4-12,16-17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIVSDUWTQALQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(1-phenylpropyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(sec-butyl)-N'-[1-(4-fluorophenyl)ethyl]urea](/img/structure/B4286366.png)
![N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4286367.png)

![N-(2-bromophenyl)-N'-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea](/img/structure/B4286380.png)
![N-(2-bromophenyl)-4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4286385.png)
![methyl 4-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4286393.png)
![N-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B4286415.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B4286420.png)
![1-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-N-phenyl-3-piperidinamine](/img/structure/B4286427.png)

![methyl 2-{[(2-pyrimidinylthio)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4286433.png)


